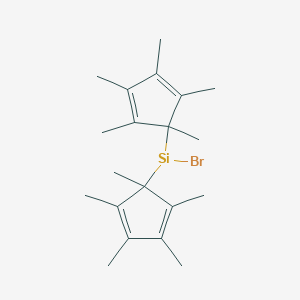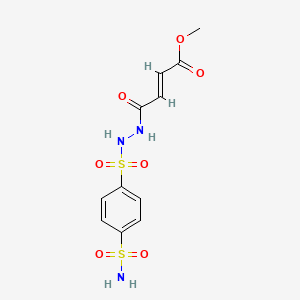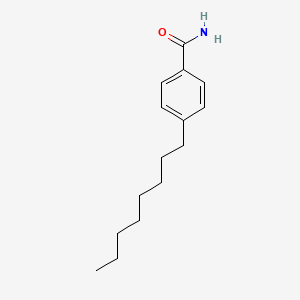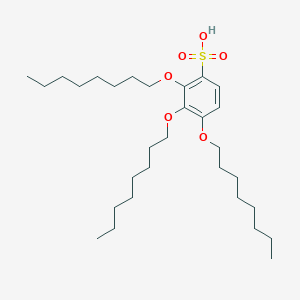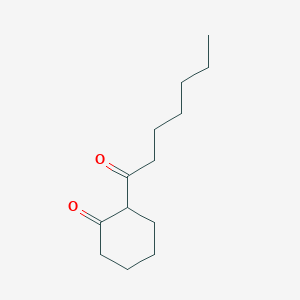
Cyclohexanone, 2-(1-oxoheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(1-oxoheptyl)- is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 1-oxoheptyl group. This compound is a colorless to pale yellow liquid with a characteristic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-oxoheptyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with heptanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-oxoheptyl)- may involve the catalytic hydrogenation of cyclohexanone in the presence of a heptanal precursor. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(1-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2-(1-oxoheptyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-(1-oxoheptyl)- involves its interaction with various molecular targets and pathways. The ketone group in the compound can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to changes in molecular structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon ring and a single ketone group.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a ketone.
Cyclohexane: The fully saturated form of cyclohexanone, lacking any functional groups.
Uniqueness
Cyclohexanone, 2-(1-oxoheptyl)- is unique due to the presence of the 1-oxoheptyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This substitution allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
122059-99-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-heptanoylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h11H,2-10H2,1H3 |
Clé InChI |
GVWBMACEITYPFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


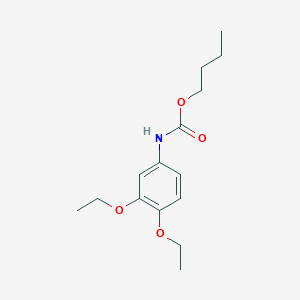
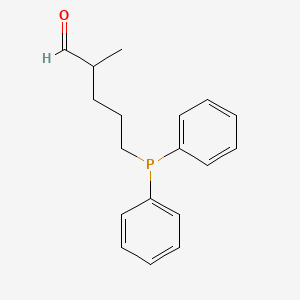
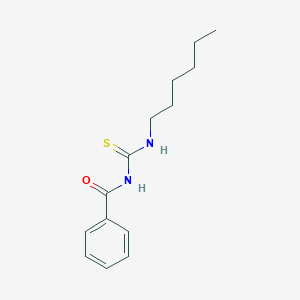

![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)

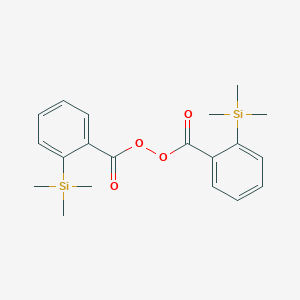
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
